
Dimethylxenon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylxenon is a hypothetical organometallic compound that features xenon as its central atom bonded to two methyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of xenon, combined with the organic nature of the methyl groups, make this compound a subject of scientific curiosity and research.
準備方法
The synthesis of dimethylxenon involves several steps and specific reaction conditions. One common method includes the reaction of xenon difluoride with methyl lithium in an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods are still under research, but scaling up the laboratory synthesis is a potential approach.
化学反応の分析
Dimethylxenon undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form xenon oxides.
Reduction: Can be reduced to xenon and methane using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions where the methyl groups can be replaced by other nucleophiles. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed include xenon oxides, xenon, and substituted xenon compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xenon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to the unique properties of xenon.
Medicine: Explored for its anesthetic properties, leveraging xenon’s known effects in anesthesia.
作用機序
The mechanism of action of dimethylxenon involves its interaction with molecular targets through its xenon center. Xenon can form weak interactions with various biological molecules, affecting their function. The pathways involved include modulation of ion channels and receptors, which can lead to anesthetic effects.
類似化合物との比較
Dimethylxenon can be compared with other xenon-containing compounds such as xenon difluoride and xenon tetroxide. Unlike these compounds, this compound features organic methyl groups, which impart unique properties and potential applications. Similar compounds include:
Xenon difluoride: Used as a fluorinating agent.
Xenon tetroxide: Known for its strong oxidizing properties.
Dimethyl sulfoxide: An organosulfur compound with similar structural features but different chemical properties.
特性
CAS番号 |
497165-66-9 |
|---|---|
分子式 |
C2H6Xe |
分子量 |
161.36 g/mol |
IUPAC名 |
dimethylxenon |
InChI |
InChI=1S/C2H6Xe/c1-3-2/h1-2H3 |
InChIキー |
OISKGTSBWAGJEG-UHFFFAOYSA-N |
正規SMILES |
C[Xe]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
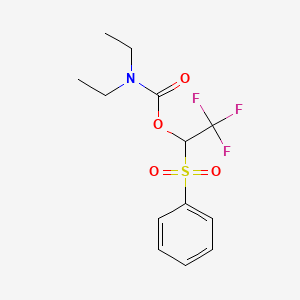
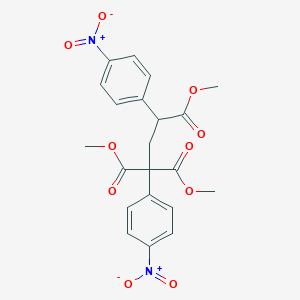

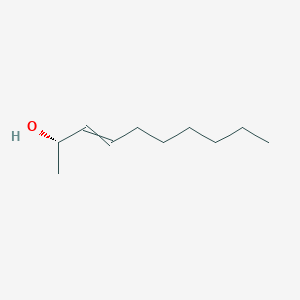
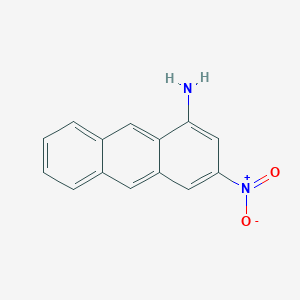

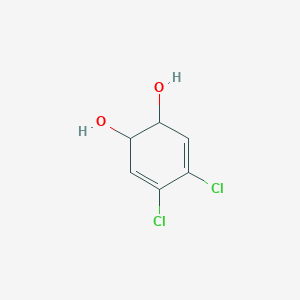
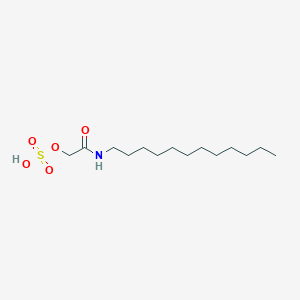
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
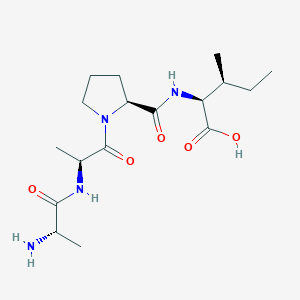
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
